Cas no 1785333-39-2 (3-amino-1-(1-methylcyclopropyl)propan-1-one)

3-amino-1-(1-methylcyclopropyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(1-methylcyclopropyl)propan-1-one
- 1785333-39-2
- EN300-1803663
-
- インチ: 1S/C7H13NO/c1-7(3-4-7)6(9)2-5-8/h2-5,8H2,1H3
- InChIKey: DDDHZDRJHJYQLG-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN)C1(C)CC1
計算された属性
- せいみつぶんしりょう: 127.099714038g/mol
- どういたいしつりょう: 127.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 43.1Ų
3-amino-1-(1-methylcyclopropyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1803663-5.0g |
3-amino-1-(1-methylcyclopropyl)propan-1-one |
1785333-39-2 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1803663-0.05g |
3-amino-1-(1-methylcyclopropyl)propan-1-one |
1785333-39-2 | 0.05g |
$924.0 | 2023-09-19 | ||
Enamine | EN300-1803663-0.25g |
3-amino-1-(1-methylcyclopropyl)propan-1-one |
1785333-39-2 | 0.25g |
$1012.0 | 2023-09-19 | ||
Enamine | EN300-1803663-1.0g |
3-amino-1-(1-methylcyclopropyl)propan-1-one |
1785333-39-2 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1803663-10.0g |
3-amino-1-(1-methylcyclopropyl)propan-1-one |
1785333-39-2 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1803663-0.5g |
3-amino-1-(1-methylcyclopropyl)propan-1-one |
1785333-39-2 | 0.5g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1803663-0.1g |
3-amino-1-(1-methylcyclopropyl)propan-1-one |
1785333-39-2 | 0.1g |
$968.0 | 2023-09-19 | ||
Enamine | EN300-1803663-2.5g |
3-amino-1-(1-methylcyclopropyl)propan-1-one |
1785333-39-2 | 2.5g |
$2155.0 | 2023-09-19 | ||
Enamine | EN300-1803663-5g |
3-amino-1-(1-methylcyclopropyl)propan-1-one |
1785333-39-2 | 5g |
$3189.0 | 2023-09-19 | ||
Enamine | EN300-1803663-1g |
3-amino-1-(1-methylcyclopropyl)propan-1-one |
1785333-39-2 | 1g |
$1100.0 | 2023-09-19 |
3-amino-1-(1-methylcyclopropyl)propan-1-one 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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3-amino-1-(1-methylcyclopropyl)propan-1-oneに関する追加情報
Exploring the Chemistry and Applications of 3-amino-1-(1-methylcyclopropyl)propan-1-one (CAS No. 1785333-39-2)
In the ever-evolving field of organic chemistry, 3-amino-1-(1-methylcyclopropyl)propan-1-one (CAS No. 1785333-39-2) has emerged as a compound of significant interest due to its unique structural features and potential applications. This ketone derivative, characterized by its cyclopropyl and amino functional groups, offers a versatile scaffold for synthetic chemists and researchers. Its molecular formula, C7H13NO, and distinct 1-methylcyclopropyl moiety make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.
The compound's 3-amino group is particularly noteworthy, as it enables diverse chemical transformations, including amide bond formation, Schiff base synthesis, and Mannich reactions. These reactions are pivotal in drug discovery, where 1785333-39-2 serves as a building block for bioactive molecules. Recent studies highlight its role in the synthesis of kinase inhibitors and GPCR modulators, addressing growing demand for targeted therapies in oncology and neurology. The 1-methylcyclopropyl fragment also contributes to metabolic stability, a hot topic in medicinal chemistry optimization.
From an industrial perspective, 3-amino-1-(1-methylcyclopropyl)propan-1-one aligns with the green chemistry movement. Researchers are exploring its use in catalyzed asymmetric synthesis, reducing waste and energy consumption. This resonates with the increasing focus on sustainable manufacturing in chemical enterprises. The compound's stability under mild conditions makes it suitable for flow chemistry applications, a trending technique for scalable production.
Analytical characterization of CAS No. 1785333-39-2 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. Its propan-1-one backbone exhibits distinct spectroscopic signatures, facilitating quality control in commercial batches. Purity standards exceeding 98% are often required for pharmaceutical applications, driving innovations in chromatographic separation methods.
In material science, the cyclopropyl ketone structure of this compound shows promise for designing advanced polymers with tailored thermal properties. Its incorporation into polyamide backbones can enhance mechanical strength while maintaining processability—a balance highly sought in high-performance materials for aerospace and electronics. The amino functionality further allows for surface modification of nanomaterials, relevant to drug delivery systems and conductive inks.
Safety profiles of 3-amino-1-(1-methylcyclopropyl)propan-1-one are carefully evaluated through in silico toxicity prediction and in vitro assays. While not classified as hazardous under standard handling conditions, proper laboratory precautions are recommended when working with this compound. Storage in anhydrous conditions at controlled temperatures preserves its stability, as moisture may lead to ketone hydration or amine oxidation over time.
The commercial availability of 1785333-39-2 through specialty chemical suppliers has expanded significantly, with custom synthesis options for bulk quantities. Pricing trends reflect growing demand from contract research organizations (CROs) and academic institutions engaged in fragment-based drug design. Regulatory documentation including certificates of analysis (CoA) and material safety data sheets (MSDS) are typically provided to ensure compliance with international standards.
Future research directions for this compound may explore its enantioselective synthesis to access chiral derivatives for asymmetric catalysis. The 1-methylcyclopropyl group's influence on conformational restriction could be leveraged to develop novel allosteric modulators—a cutting-edge area in drug discovery. Additionally, computational studies using density functional theory (DFT) could reveal new insights into its electronic properties and reactivity patterns.
For researchers considering 3-amino-1-(1-methylcyclopropyl)propan-1-one in their work, thorough literature review of recent patents and publications is advised. The compound's synthetic utility continues to grow, with new applications emerging in peptide mimetics and small molecule probes. Proper intellectual property due diligence is recommended when developing commercial products containing this chemical entity.
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